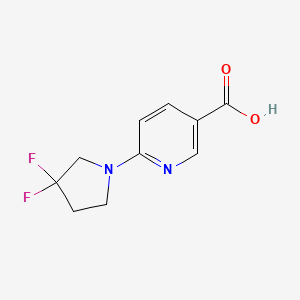

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N2O2/c11-10(12)3-4-14(6-10)8-2-1-7(5-13-8)9(15)16/h1-2,5H,3-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJFVRZOCHBZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism.

Mode of Action

This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins can inhibit glucagon release, which in turn decreases hepatic glucose production.

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, such as GLP-1 and GIP. These hormones stimulate insulin secretion in a glucose-dependent manner, thereby regulating blood glucose levels.

Pharmacokinetics

It is suggested that the compound is eliminated by both metabolism and renal clearance.

Result of Action

The action of this compound results in the regulation of blood glucose levels. By inhibiting DPP-4 and increasing the levels of incretin hormones, it promotes insulin secretion and inhibits glucagon release, leading to decreased hepatic glucose production.

Biological Activity

6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This compound features a pyrrolidine ring with difluorination, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : CHFNO

- Molecular Weight : 232.20 g/mol

- CAS Number : 2022400-54-8

The presence of fluorine atoms in the pyrrolidine ring is expected to enhance lipophilicity and potentially alter the compound's bioavailability and receptor affinity.

This compound is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and modulating various physiological processes. The difluorination may enhance binding affinity and selectivity towards specific nAChR subtypes, potentially leading to improved therapeutic effects in conditions like Alzheimer's disease or schizophrenia.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

- Neuroprotective Effects : In vitro studies indicate that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal cell death. This effect is attributed to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

- Anti-inflammatory Activity : Research has demonstrated that this compound can inhibit pro-inflammatory cytokine release in microglial cells, suggesting a potential role in treating neuroinflammatory conditions.

- Cognitive Enhancement : Animal models have shown that administration of this compound improves cognitive functions such as learning and memory retention, likely through enhanced cholinergic signaling.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer’s Disease Model : In a study involving transgenic mice models for Alzheimer’s disease, treatment with this compound led to significant reductions in amyloid-beta plaque accumulation and improvements in cognitive function compared to controls.

- Schizophrenia : Clinical trials assessing the efficacy of nicotinic acid derivatives in schizophrenia patients revealed that those treated with this compound experienced reduced symptoms related to cognitive deficits.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural analogs of 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, focusing on substituents, molecular weight, and key properties:

Key Research Findings

- Lipophilicity and Bioavailability : The trifluoromethyl group in 6-[4-(Trifluoromethyl)piperidin-1-yl]nicotinic acid increases logP compared to the difluoropyrrolidine analog, suggesting better blood-brain barrier penetration .

- Enzyme Selectivity : Piperazine-containing analogs (e.g., 6-(4-Methylpiperazin-1-yl)nicotinic acid) exhibit basicity that may enhance binding to cationic enzyme pockets, whereas fluorinated pyrrolidines offer unique dipole interactions .

Preparation Methods

Methoxylation of 2,6-Dichloronicotinic Acid

- Reaction conditions: Treatment of 2,6-dichloronicotinic acid with potassium tert-butoxide in methanol under reflux (typically 24–48 hours at 70–80 °C) leads to selective substitution of one chlorine atom by a methoxy group, yielding 2-chloro-6-methoxynicotinic acid or 6-chloro-2-methoxynicotinic acid depending on conditions and stoichiometry.

- Yields: Reported yields range from 52% to 96%, depending on reaction time and temperature.

- Workup: After reaction, acidification with hydrochloric acid precipitates the product, which is filtered and dried.

- Example: A reaction with 2,6-dichloronicotinic acid (20 g) and potassium tert-butoxide (35 g) in methanol (250 mL) at 80 °C for 24 h gave 2-chloro-6-methoxynicotinic acid in 94% yield.

Reduction to (2,6-Dichloropyridin-3-yl)methanol

- Method: Reduction of 2,6-dichloronicotinic acid with sodium borohydride in tetrahydrofuran at 0 °C, followed by addition of boron trifluoride etherate, yields the corresponding hydroxymethyl derivative.

- Yield: Approximately 80–94%.

- Significance: This intermediate can be further functionalized to introduce the difluoropyrrolidinyl group.

Introduction of the 3,3-Difluoropyrrolidin-1-yl Group

The key step in synthesizing 6-(3,3-difluoropyrrolidin-1-yl)nicotinic acid involves the nucleophilic substitution of the chlorine atom at the 6-position with the difluoropyrrolidine moiety.

- General approach: The 2-chloro-6-substituted nicotinic acid intermediate is reacted with 3,3-difluoropyrrolidine under conditions favoring nucleophilic aromatic substitution.

- Typical conditions: The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of a base (e.g., DIPEA - N,N-diisopropylethylamine) to facilitate substitution.

- Coupling agents: For amide bond formation when applicable, coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be employed.

- Temperature: Reactions typically proceed at room temperature to moderate heating (25–70 °C).

- Example: In a related synthesis, 6-fluoropyridine-3-carboxylic acid was coupled with a difluoropyrrolidinyl-containing amine using HATU and DIPEA in DMF, indicating similar conditions could apply for the this compound preparation.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Dichloronicotinic acid | Potassium tert-butoxide, MeOH, reflux 24–48 h, 70–80 °C | 2-Chloro-6-methoxynicotinic acid | 52–96 | Acidification with HCl to precipitate |

| 2 | 2,6-Dichloronicotinic acid | NaBH4, BF3·OEt2, THF, 0 °C to RT, 10 h | (2,6-Dichloropyridin-3-yl)methanol | 80–94 | Reduction step |

| 3 | 2-Chloro-6-substituted nicotinic acid | 3,3-Difluoropyrrolidine, base (DIPEA), DMF, RT–70 °C | This compound | Variable | Nucleophilic aromatic substitution |

| 4 | Nicotinic acid derivative | HATU, DIPEA, DMF | Amide coupling products | - | For related functionalizations |

Research Findings and Considerations

- The selective substitution of chlorine atoms on the pyridine ring is influenced by the steric and electronic environment; hence reaction conditions must be optimized to favor substitution at the 6-position.

- The use of strong bases like potassium tert-butoxide in methanol facilitates methoxylation but requires careful control of temperature and time to avoid overreaction.

- Reduction of the carboxylic acid to the hydroxymethyl intermediate enables further modifications and can be efficiently achieved with sodium borohydride and boron trifluoride etherate.

- The introduction of the difluoropyrrolidinyl group is critical for the biological activity of the compound and typically involves nucleophilic aromatic substitution or amide bond formation using modern peptide coupling reagents.

- Purification is generally achieved by precipitation and filtration or flash chromatography depending on the step.

Q & A

Q. What are the recommended synthetic routes for 6-(3,3-Difluoropyrrolidin-1-yl)nicotinic acid, and how can intermediates be characterized?

Methodological Answer: A two-step synthesis is commonly employed:

- Step 1: Introduce the 3,3-difluoropyrrolidine moiety to the nicotinic acid scaffold via nucleophilic substitution. Use coupling reagents like HATU () to activate the carboxylic acid group for amide bond formation.

- Step 2: Purify intermediates using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ( ).

- Characterization: Confirm intermediates via H/F NMR (to verify fluorinated groups) and high-resolution mass spectrometry (HRMS) ( ). For purity assessment, use HPLC-UV at 254 nm ( ).

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures ().

- Exposure Control: Monitor airborne particles via real-time aerosol detectors. In case of skin contact, rinse with water for 15 minutes and seek medical advice if irritation persists ().

- Storage: Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis ( ).

Q. How can researchers validate the structural integrity of the final compound?

Methodological Answer:

- Spectroscopic Validation: Combine H NMR (to confirm pyrrolidine ring integration), F NMR (to confirm difluoro substitution), and IR spectroscopy (amide C=O stretch ~1650 cm) ( ).

- X-ray Crystallography: If crystalline, resolve the structure to confirm stereochemistry and substituent positioning ( ).

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for introducing the difluoropyrrolidine group?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for fluorination ().

- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility and improve yield ( ).

- Validation: Cross-reference computational predictions with experimental kinetic data (e.g., via in-situ FTIR monitoring) ().

Q. What strategies resolve contradictions in analytical data (e.g., unexpected NMR splitting or MS adducts)?

Methodological Answer:

- Multi-Technique Cross-Validation: For ambiguous NMR signals, use 2D NMR (COSY, HSQC) to assign protons and carbons. For MS adducts, employ ion mobility spectrometry to differentiate isobaric species ( ).

- Isotopic Labeling: Synthesize C-labeled analogs to trace unexpected fragmentation pathways in MS ().

- Statistical Analysis: Apply principal component analysis (PCA) to batch data to identify outlier measurements ().

Q. How can design of experiments (DoE) improve yield in large-scale synthesis?

Methodological Answer:

- Factor Screening: Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). Prioritize factors via Pareto analysis ().

- Response Surface Methodology (RSM): Optimize conditions using central composite design. For example, model the interaction between reaction time (X1) and temperature (X2) on yield (Y) ().

- Robustness Testing: Introduce deliberate perturbations (e.g., ±5% reagent variation) to validate optimal conditions ().

Q. What advanced techniques study the compound’s reactivity in heterocyclic functionalization?

Methodological Answer:

- Mechanistic Probes: Use O-labeled water to track hydrolysis pathways of the pyrrolidine ring ().

- In-Situ Spectroscopy: Monitor reactions via Raman spectroscopy to detect transient intermediates (e.g., fluorinated carbocations) ( ).

- Electrochemical Analysis: Perform cyclic voltammetry to assess redox stability, particularly for applications in medicinal chemistry ().

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.